![molecular formula C5H7N5 B14617515 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-30-4](/img/structure/B14617515.png)
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its bicyclic structure, which includes a triazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating and may involve solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
6-C(O)R-7-aryl-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core but differ in their substituents and functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a pyrimidine ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness: 1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern and the presence of a methyl group at the 1-position
Propriétés
Numéro CAS |
58950-30-4 |
|---|---|
Formule moléculaire |
C5H7N5 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
1-methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H7N5/c1-10-4-2-6-3-7-5(4)8-9-10/h3H,2H2,1H3,(H,6,7) |
Clé InChI |
VSZUQZGUQHMBGD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(NC=NC2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


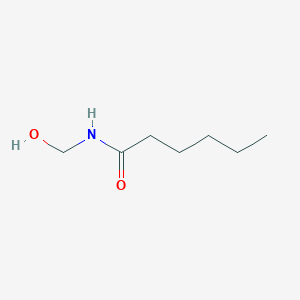
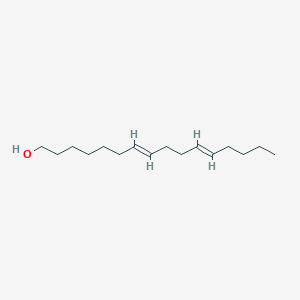

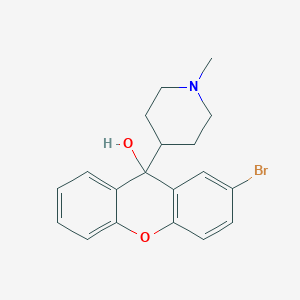

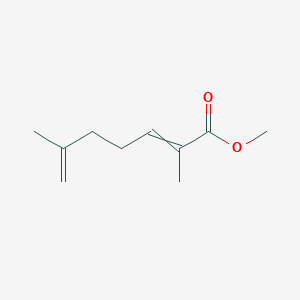
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)

![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)

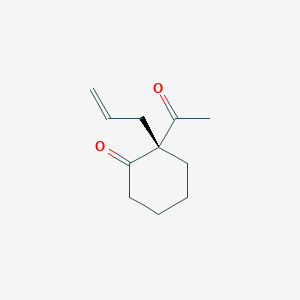
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
